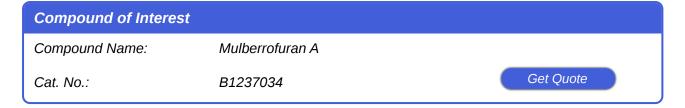


# An In-Depth Technical Guide to Mulberrofuran A: Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Mulberrofuran A** is a notable member of the 2-arylbenzofuran class of natural products, first isolated from the root bark of the mulberry tree (Morus alba L.). This compound has garnered interest within the scientific community for its potential biological activities, particularly its role as an inhibitor of cyclooxygenase (COX), a key enzyme in the inflammatory pathway. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to **Mulberrofuran A**, aiming to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

### **Chemical Structure**

The chemical structure of **Mulberrofuran A** was elucidated through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Its molecular formula has been established as C<sub>25</sub>H<sub>28</sub>O<sub>4</sub>. The systematic IUPAC name for **Mulberrofuran A** is 2-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol[1].

The core of the molecule consists of a 2-arylbenzofuran scaffold. A key feature is the presence of a geranyl group, an isoprenoid chain, attached to the phenyl ring. This lipophilic side chain is a common characteristic among many bioactive natural products isolated from Morus species.



Caption: Chemical structure of Mulberrofuran A.

## Stereochemistry

Based on the elucidated structure of **Mulberrofuran A**, which lacks any chiral centers, the molecule is achiral. Therefore, it does not exhibit optical activity. The stereochemistry is primarily concerned with the (E)-configuration of the double bond within the geranyl side chain, specifically at the C2' position. This configuration has been confirmed through spectroscopic analysis.

## **Spectroscopic Data**

The structural elucidation of **Mulberrofuran A** relied heavily on  $^{1}$ H and  $^{13}$ C NMR spectroscopy. The following tables summarize the key chemical shifts ( $\delta$ ) in ppm. The data is referenced from the original isolation and characterization studies.

Table 1: <sup>1</sup>H NMR Spectral Data of Mulberrofuran A



Proton	Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J in Hz)
H-3	7.03	S	
H-4	7.40	d	8
H-5	6.81	dd	8, 2
H-7	6.97	d	2
H-2', H-6'	6.94, 6.95	d	1.2
OCH <sub>3</sub>	3.85	S	
H-1"	3.45	d	7
H-2"	5.30	t	7
H-6"	5.10	t	7
3"-CH₃	1.80	S	
7"-CH₃	1.60	S	_
8"-CH₃	1.68	S	

Note: Solvent for NMR data was not specified in the readily available abstracts. Original literature should be consulted for precise conditions.

Table 2: 13C NMR Spectral Data of Mulberrofuran A



Carbon	Chemical Shift (δ ppm)
C-2	156.8
C-3	102.5
C-3a	124.4
C-4	119.2
C-5	109.2
C-6	156.5
C-7	114.7
C-7a	155.5
C-1'	134.0
C-2'	104.3
C-3'	160.0
C-4'	103.8
C-5'	158.0
C-6'	104.3
OCH <sub>3</sub>	57.2
C-1"	23.7
C-2"	123.6
C-3"	136.2
C-4"	40.9
C-5"	27.7
C-6"	125.4
C-7"	132.3
C-8"	17.8

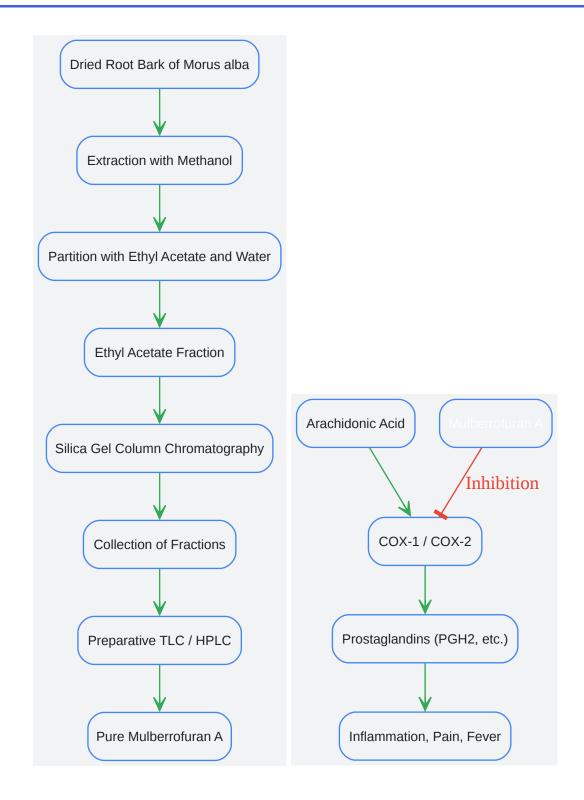


3"-CH₃	16.6
7"-CH₃	25.8

# **Experimental Protocols**Isolation of Mulberrofuran A

The following is a generalized protocol for the isolation of **Mulberrofuran A** from the root bark of Morus alba, based on typical phytochemical extraction and isolation procedures.





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